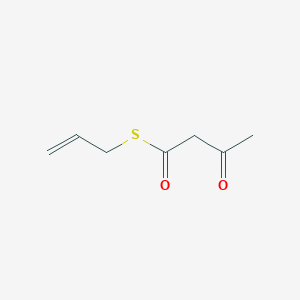
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate, commonly known as CMMD or OMPD, is a chemical compound that belongs to the class of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. CMMD has been extensively studied for its potential applications in the field of agriculture and warfare.
Mécanisme D'action
CMMD inhibits acetylcholinesterase activity by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to paralysis and death.
Effets Biochimiques Et Physiologiques
CMMD has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to cause oxidative stress, DNA damage, and alterations in gene expression. CMMD has also been found to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
Avantages Et Limitations Des Expériences En Laboratoire
CMMD has several advantages as a research tool, including its high potency and specificity for acetylcholinesterase inhibition. However, it also has several limitations, including its toxicity and potential for environmental contamination.
Orientations Futures
There are several future directions for research on CMMD, including the development of more effective insecticides and chemical warfare agents. Additionally, further research is needed to understand the long-term effects of CMMD exposure on human health and the environment.
Méthodes De Synthèse
CMMD can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium sulfide and sodium methylphosphonate. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
CMMD has been extensively studied for its potential applications in the field of agriculture and warfare. It has been found to be effective against a wide range of insect pests, including aphids, mites, and whiteflies. CMMD has also been tested as a potential chemical warfare agent due to its ability to inhibit acetylcholinesterase activity in the nervous system.
Propriétés
Numéro CAS |
18466-11-0 |
|---|---|
Nom du produit |
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate |
Formule moléculaire |
C9H12ClOPS3 |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
LDDXKEFYDGMFAI-UHFFFAOYSA-N |
SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
SMILES canonique |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



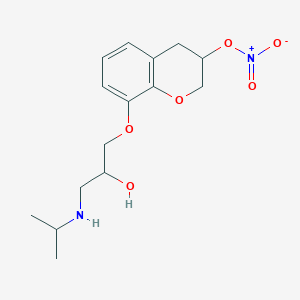
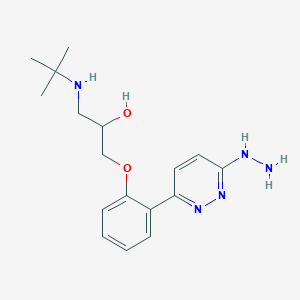
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
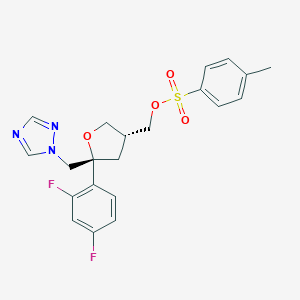
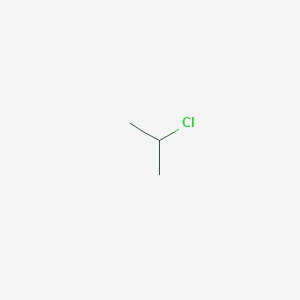
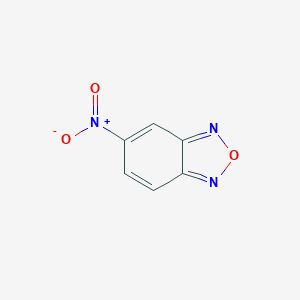
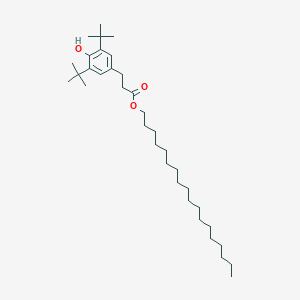
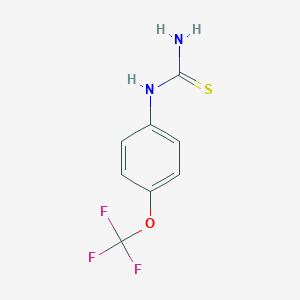
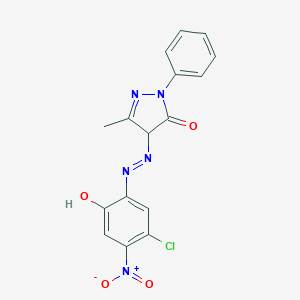
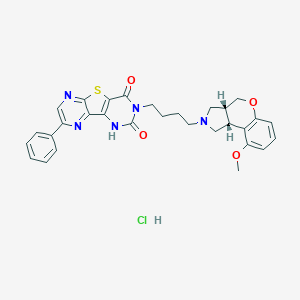
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
